Thiomorpholine-4-carbothioamide
Overview
Description
Thiomorpholine-4-carbothioamide is a sulfur-nitrogen heterocyclic compound with a molecular formula of C5H10N2S2 It is a derivative of thiomorpholine, featuring a carbothioamide group at the fourth position
Mechanism of Action
Target of Action
Thiomorpholine-4-carbothioamide is a derivative of thiomorpholine . It has been found to have significant activity against bacterial and fungal strains . .
Mode of Action
It is known that thiomorpholine derivatives can interact with bivalent metal ions . This interaction could potentially influence the biological activity of this compound.
Biochemical Pathways
Thiomorpholine and its derivatives are known to be metabolized by cytochrome P450 enzymes . These enzymes catalyze the S-oxidation of thiomorpholine, which is one of the key steps in its metabolic pathway . .
Result of Action
It has been found to exhibit significant antibacterial and antifungal activity . This suggests that this compound may exert its effects by inhibiting the growth of these microorganisms.
Biochemical Analysis
Biochemical Properties
Thiomorpholine-4-carbothioamide plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound derivatives have demonstrated antimicrobial and antioxidant properties, suggesting interactions with microbial enzymes and oxidative stress-related proteins . Additionally, docking simulations have indicated that this compound can bind to RNA, potentially inhibiting its function .
Cellular Effects
This compound affects various cellular processes and functions. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives have shown cytotoxic effects on cancer cell lines, indicating their potential to modulate cell proliferation and apoptosis . These effects are likely mediated through interactions with key signaling molecules and transcription factors involved in cell cycle regulation and apoptosis pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been shown to inhibit RNA function by binding to its active sites, thereby preventing its proper functioning . Additionally, the compound’s antioxidant properties suggest that it can scavenge reactive oxygen species, thereby protecting cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound derivatives maintain their antimicrobial and antioxidant activities over extended periods, indicating good stability
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects such as antimicrobial and antioxidant activities . At higher doses, there may be potential toxic or adverse effects, which need to be carefully evaluated in preclinical studies. Understanding the dosage-response relationship is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For instance, this compound dehydrogenase specifically catalyzes the reduction of imine bonds in brain substrates, indicating its role in brain metabolism . This enzyme’s activity is regulated by thyroid hormones, which act as strong reversible inhibitors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Studies have shown that this compound can be transported via thiol-mediated pathways, facilitating its accumulation in target tissues . This transport mechanism is crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound derivatives have been shown to localize within the cytoplasm and mitochondria, where they exert their antioxidant and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiomorpholine-4-carbothioamide can be synthesized through several methods. One common approach involves the reaction of thiomorpholine with isothiocyanates under mild conditions. The reaction typically proceeds as follows:
Starting Materials: Thiomorpholine and an isothiocyanate.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or acetonitrile at room temperature or slightly elevated temperatures.
Purification: The product is purified through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: Thiomorpholine-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into thiomorpholine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbothioamide group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiomorpholine derivatives .
Scientific Research Applications
Thiomorpholine-4-carbothioamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is utilized in the development of agrochemicals and as a catalyst in organic synthesis.
Comparison with Similar Compounds
Morpholine-4-carbothioamide: Similar structure but lacks the sulfur atom in the ring.
Thiomorpholine-4-carboxamide: Contains a carboxamide group instead of a carbothioamide group.
Thiazolidin-4-one Derivatives: These compounds share a similar sulfur-nitrogen heterocyclic framework.
Uniqueness: Thiomorpholine-4-carbothioamide is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
thiomorpholine-4-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S2/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJOIDMZFJQNNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501096 | |
Record name | Thiomorpholine-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90501096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72662-56-7 | |
Record name | Thiomorpholine-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90501096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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